molecular formula C12H18N2O B12537703 Ethyl 3-[(2-methylphenyl)amino]propanimidate CAS No. 801196-08-7

Ethyl 3-[(2-methylphenyl)amino]propanimidate

Cat. No.: B12537703
CAS No.: 801196-08-7
M. Wt: 206.28 g/mol
InChI Key: LICQEFIZFVMCRX-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylphenyl)amino]propanimidate is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a 2-methylphenyl group, and an amino group attached to a propanimidate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(2-methylphenyl)amino]propanimidate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with 2-methylphenyl isocyanate. The reaction typically occurs under controlled conditions, such as a specific temperature range and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methylphenyl)amino]propanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-[(2-methylphenyl)amino]propanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methylphenyl)amino]propanimidate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-methylphenyl)propanoate
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate

Uniqueness

Ethyl 3-[(2-methylphenyl)amino]propanimidate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

801196-08-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 3-(2-methylanilino)propanimidate

InChI

InChI=1S/C12H18N2O/c1-3-15-12(13)8-9-14-11-7-5-4-6-10(11)2/h4-7,13-14H,3,8-9H2,1-2H3

InChI Key

LICQEFIZFVMCRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCNC1=CC=CC=C1C

Origin of Product

United States

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